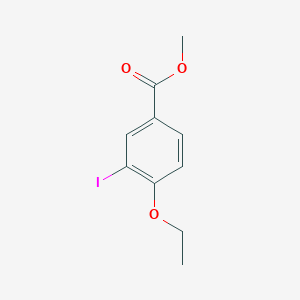

Methyl 4-ethoxy-3-iodobenzoate

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

methyl 4-ethoxy-3-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11IO3/c1-3-14-9-5-4-7(6-8(9)11)10(12)13-2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOQIEYLCMSOXPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)OC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10661085 | |

| Record name | Methyl 4-ethoxy-3-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131588-13-0 | |

| Record name | Methyl 4-ethoxy-3-iodobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1131588-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-ethoxy-3-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of Methyl 4 Ethoxy 3 Iodobenzoate

Cross-Coupling Reactions Involving the Aryl Iodide Moiety

The carbon-iodine bond in Methyl 4-ethoxy-3-iodobenzoate is the key to its utility in cross-coupling chemistry. Aryl iodides are highly reactive electrophiles in these reactions due to the relatively low C-I bond dissociation energy, which facilitates oxidative addition to low-valent metal catalysts.

Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira, Heck)

Palladium catalysis is a cornerstone of modern organic synthesis, and aryl iodides are premier substrates for these transformations. nih.gov

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The reactivity of aryl halides in the Sonogashira coupling follows the order I > Br > Cl, making the aryl iodide moiety of this compound highly suitable for this transformation. wikipedia.org While specific studies on this compound are not prevalent, the coupling of the related methyl p-iodobenzoate with phenylacetylene using a recyclable polymeric phosphine ligand and a Pd(dba)₂ catalyst highlights the applicability of this method to similar structures. wikipedia.org Copper-free Sonogashira protocols have also been developed, which can be advantageous in certain synthetic contexts. beilstein-journals.org

The Heck reaction , another cornerstone of palladium catalysis, involves the coupling of an aryl halide with an alkene to form a substituted alkene. nih.govwikipedia.org The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. nih.gov The reaction generally proceeds with high trans selectivity. organic-chemistry.org Given the high reactivity of aryl iodides, this compound is an excellent candidate for Heck couplings.

Table 1: Illustrative Conditions for Palladium-Catalyzed Reactions of Aryl Iodides

Reaction Aryl Iodide Substrate Coupling Partner Catalyst System Base Solvent Yield Reference Sonogashira Methyl p-iodobenzoate Phenylacetylene Pd(dba)₂·CHCl₃ / Polymeric phosphine ligand / CuI Not specified Not specified Good mdpi.com Heck Iodobenzene Styrene Palladium Chloride Potassium Acetate Methanol Good beilstein-journals.org Sonogashira (Copper-Free) m-bromoaniline 4-hydroxy-4-methyl-2-pentynoic acid Pd(OAc)₂ / SPhos TBAF·3H₂O Not specified Good wikipedia.org

This table presents representative conditions for palladium-catalyzed reactions on substrates similar to this compound to illustrate typical parameters.

Copper-Catalyzed Coupling Reactions (e.g., Ullmann, C-S, C-O)

Copper-catalyzed reactions offer a valuable alternative and complement to palladium-based methods, often providing different reactivity and being more cost-effective.

The Ullmann condensation is a classic copper-catalyzed reaction used to form biaryl compounds or diaryl ethers. organic-chemistry.org The traditional Ullmann reaction for biaryl synthesis requires harsh conditions, often involving high temperatures and an excess of copper. organic-chemistry.org However, modern "Ullmann-type" reactions, which include the formation of C-O and C-S bonds, can proceed under milder conditions, often facilitated by the use of ligands. organic-chemistry.orgmdpi.com For C-O bond formation, the coupling of aryl iodides with alcohols and phenols is a key application. A simple and mild method for coupling aryl iodides with aliphatic alcohols uses a CuI catalyst with 1,10-phenanthroline as a ligand and cesium carbonate as a base. organic-chemistry.org This system is tolerant of various functional groups and can be performed in the presence of air. organic-chemistry.org

Copper-catalyzed C-S cross-coupling provides a direct route to aryl thioethers. These reactions are important for the synthesis of many biologically and pharmaceutically relevant molecules. arkat-usa.org Ligand-free systems using catalytic amounts of CuI have been developed for the coupling of aryl iodides with thiols, demonstrating good functional group tolerance. uu.nl The reactivity of various iodobenzoates in copper-catalyzed cross-coupling with bromozinc-difluorophosphonate has been reported, highlighting the utility of this metal in functionalizing such scaffolds. nih.gov

Nickel and Cobalt-Catalyzed Transformations

Nickel and cobalt catalysts are emerging as powerful tools in cross-coupling chemistry, often enabling transformations that are challenging for palladium or copper.

Nickel-catalyzed transformations have seen significant growth, particularly for the activation of less reactive C-O bonds and for cross-electrophile couplings. issuu.comorgsyn.org In the context of aryl halides, nickel catalysts can effectively couple them with a variety of partners. For example, a catalytic system of Ni(acac)₂ and 4-fluorostyrene promotes the cross-coupling of organomanganese reagents with aryl halides. researchgate.net Nickel catalysis is also effective for C-S bond formation, including the coupling of sterically hindered aryl electrophiles with alkyl thiols. rsc.org The proposed mechanism for many nickel-catalyzed cross-electrophile couplings involves the formation of an alkyl radical which then reacts with a (L)Ni(II)(Ar)X intermediate. orgsyn.org

Cobalt-catalyzed transformations are less common but offer unique reactivity. For instance, cobalt-catalyzed directed ortho C-H methylation of arenes has been achieved using methyl tosylate as the methylating agent, though this relies on a directing group rather than an aryl halide. rsc.org The application of cobalt catalysis in the direct cross-coupling of aryl halides like this compound is an area of ongoing research.

Stereochemical Control in Cross-Coupling Reactions

Achieving stereochemical control is a significant challenge in cross-coupling reactions, particularly when forming new chiral centers or preserving the geometry of a double bond. In reactions like the Heck coupling, the stereochemical outcome is often determined by the mechanism of olefin insertion and elimination. While intermolecular Heck reactions often show high selectivity for the trans product, intramolecular variants can provide enhanced control over regioselectivity and stereoselectivity. libretexts.org

In Suzuki-type cross-coupling reactions, the stereochemistry of the starting materials can be retained in the product. For example, the coupling of (Z)-β-haloacroleins with arylboronic acids proceeds with retention of the double bond geometry, allowing for complete stereochemical control in the synthesis of diarylacroleins. richmond.edu The use of chiral ligands, such as BINAP, can induce asymmetry in palladium-catalyzed reactions, enabling the synthesis of enantiomerically enriched products. libretexts.org While specific studies on stereocontrol involving this compound are scarce, these general principles would apply to its reactions with appropriate prochiral or chiral coupling partners.

Exploration of Mechanistic Pathways

Understanding the reaction mechanism is crucial for optimizing reaction conditions and expanding the scope of a transformation. Cross-coupling reactions can proceed through various pathways, including catalytic cycles involving different oxidation states of the metal and, in some cases, radical intermediates.

Radical Reaction Mechanisms

While many cross-coupling reactions are described by well-established Pd(0)/Pd(II) or Cu(I)/Cu(III) catalytic cycles, the involvement of radical species is increasingly recognized. In some copper-catalyzed amination reactions, a radical mechanism has been proposed to explain unexpected outcomes or low yields. For instance, the unsuccessful coupling of methyl 3-iodo-1-benzothiophene-2-carboxylate with 4-anisidine was suggested to be hindered by the formation of an inactive radical. semanticscholar.org

Similarly, in nickel-catalyzed cross-electrophile couplings, a consensus mechanism involves the conversion of an alkyl electrophile into an alkyl radical. orgsyn.org This radical then combines with a Ni(II)-aryl intermediate to form a Ni(III) species, which undergoes reductive elimination to yield the final product. orgsyn.org These examples suggest that radical pathways could be operative in the reactions of this compound under certain conditions, particularly with nickel catalysts or in systems prone to single-electron transfer (SET) processes. The specific reaction conditions, including the choice of metal, ligand, and solvent, can significantly influence whether a reaction proceeds through a two-electron (ionic) or a one-electron (radical) pathway.

Table 2: Chemical Compounds Mentioned

Compound Name Role/Type This compound Primary Subject Methyl p-iodobenzoate Related Substrate Phenylacetylene Coupling Partner Iodobenzene Substrate Styrene Coupling Partner m-bromoaniline Substrate 4-hydroxy-4-methyl-2-pentynoic acid Coupling Partner Bromozinc-difluorophosphonate Reagent (Z)-β-haloacroleins Substrate Class Arylboronic acids Reagent Class Methyl 3-iodo-1-benzothiophene-2-carboxylate Related Substrate 4-anisidine Reagent Methyl tosylate Reagent Palladium Chloride Catalyst Palladium(II) acetate (Pd(OAc)₂) Catalyst Precursor Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) Catalyst Precursor Copper(I) iodide (CuI) Catalyst/Co-catalyst Nickel(II) acetylacetonate (Ni(acac)₂) Catalyst Precursor 1,10-phenanthroline Ligand BINAP Chiral Ligand SPhos Ligand Potassium Acetate Base Cesium Carbonate Base Tetrabutylammonium fluoride (TBAF) Base/Reagent

Role of Transition Metal Complexes in Catalysis

Given the inertness of this compound towards ionic substitution pathways, its functionalization at the C-I bond is almost exclusively achieved through transition metal catalysis. Palladium-catalyzed cross-coupling reactions are particularly prominent, providing a versatile and efficient means to form new carbon-carbon and carbon-heteroatom bonds. wikipedia.org These reactions proceed through a catalytic cycle that circumvents the high-energy barriers of uncatalyzed reactions.

The general mechanism for these transformations, for instance with a Palladium(0) catalyst, involves three key steps:

Oxidative Addition: The low-valent palladium(0) complex reacts with the aryl iodide, inserting itself into the carbon-iodine bond. This forms a high-valent organopalladium(II) intermediate. The C-I bond is well-suited for this step due to its relatively low bond dissociation energy compared to C-Br or C-Cl bonds.

Transmetalation / Insertion: In reactions like the Suzuki or Sonogashira coupling, a second organometallic reagent (e.g., an organoboron or organocopper species) transfers its organic group to the palladium(II) complex, a step known as transmetalation. researchgate.netlibretexts.org In the Heck reaction, an alkene inserts into the palladium-carbon bond. organic-chemistry.orgthieme-connect.de

Reductive Elimination: The two organic fragments on the palladium(II) complex couple and are expelled from the coordination sphere, forming the final product. This step regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle. wikipedia.org

A variety of powerful cross-coupling reactions can be applied to substrates like this compound, leveraging the reactivity of the aryl-iodide bond. Research on the closely related compound, 3-iodo-4-methoxybenzoic acid methyl ester, demonstrates the successful application of Suzuki cross-coupling with sterically hindered arylboronic esters using a Pd(PPh₃)₄ catalyst. researchgate.net Similarly, the analogous methyl 4-iodobenzoate (B1621894) readily undergoes Sonogashira coupling. wikipedia.org

The table below summarizes key transition metal-catalyzed reactions applicable to this compound, based on established methodologies for similar aryl iodides.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki Coupling | Aryl/Vinyl Boronic Acid or Ester | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄) | C-C (sp²-sp²) or C-C (sp²-sp²) |

| Heck Reaction | Alkene | Pd(0) or Pd(II) salt, Base (e.g., Et₃N) | C-C (sp²-sp²) |

| Sonogashira Coupling | Terminal Alkyne | Pd(0) complex, Cu(I) salt (co-catalyst), Base (e.g., Amine) | C-C (sp²-sp) |

| Buchwald-Hartwig Amination | Amine (Primary or Secondary) | Pd(0) complex, Bulky Phosphine Ligand, Base (e.g., NaOtBu) | C-N |

Functional Group Transformations of this compound

Modifications of the Ester Group

The methyl ester functionality of this compound is amenable to several common transformations without affecting the other substituents on the aromatic ring, provided that appropriate reaction conditions are chosen.

The most fundamental modification is hydrolysis , which converts the ester into the corresponding carboxylic acid (4-ethoxy-3-iodobenzoic acid). This reaction is typically carried out under basic conditions, a process known as saponification, using aqueous solutions of strong bases like sodium hydroxide or lithium hydroxide, followed by acidic workup. nih.gov Acid-catalyzed hydrolysis is also possible but is an equilibrium process and generally less efficient. mdpi.com

Transesterification allows for the conversion of the methyl ester into other alkyl esters. This is achieved by reacting the compound with a different alcohol (e.g., ethanol (B145695), isopropanol) in the presence of either an acid or base catalyst. The reaction is driven to completion by using the new alcohol as the solvent.

Furthermore, the ester can be converted into an amide by reaction with ammonia or a primary/secondary amine. This process, known as aminolysis, often requires heating and may be catalyzed to achieve reasonable reaction rates.

The table below outlines common transformations of the methyl ester group.

| Transformation | Reagents | Product Functional Group |

| Hydrolysis (Saponification) | 1. NaOH(aq) or LiOH(aq) 2. H₃O⁺ | Carboxylic Acid (-COOH) |

| Transesterification | R'OH, Acid or Base catalyst | Ester (-COOR') |

| Aminolysis | R'₂NH, Heat | Amide (-CONR'₂) |

| Reduction | LiAlH₄ or LiBH₄ | Primary Alcohol (-CH₂OH) |

Derivatization of the Ethoxy Group

The ethoxy group is an ether functionality, which is generally stable and unreactive. masterorganicchemistry.com The primary reaction for its derivatization is ether cleavage , which converts the ethoxy group into a hydroxyl group, yielding Methyl 4-hydroxy-3-iodobenzoate. nih.gov

This transformation requires harsh conditions and potent reagents. The cleavage of aryl alkyl ethers typically proceeds by breaking the alkyl-oxygen bond, as the aryl-oxygen bond is strengthened by the sp² hybridization of the carbon and its participation in the aromatic system. The reaction mechanism involves the protonation of the ether oxygen by a strong acid, creating a good leaving group (ethanol). masterorganicchemistry.com A nucleophile then attacks the ethyl group via an SN2 mechanism. libretexts.org

Strong protic acids like hydroiodic acid (HI) and hydrobromic acid (HBr) are effective for this purpose. masterorganicchemistry.com Alternatively, strong Lewis acids, most notably boron tribromide (BBr₃), are highly efficient reagents for cleaving aryl ethers, often under milder temperature conditions than protic acids. organic-chemistry.org

| Reagent | Typical Conditions | Product Functional Group |

| Boron Tribromide (BBr₃) | Inert solvent (e.g., CH₂Cl₂), low temperature to room temp. | Phenol (-OH) |

| Hydrobromic Acid (HBr) | Acetic acid or neat, reflux | Phenol (-OH) |

| Hydroiodic Acid (HI) | Acetic acid or neat, reflux | Phenol (-OH) |

Reactions at Unsubstituted Aromatic Positions

This compound has two unsubstituted positions on the aromatic ring (C-5 and C-6, relative to the ester group at C-1). These positions are available for electrophilic aromatic substitution (SEAr) , a class of reactions that includes nitration, halogenation, sulfonation, and Friedel-Crafts reactions. wikipedia.orgmasterorganicchemistry.com

The regiochemical outcome of these reactions is determined by the cumulative electronic and steric effects of the existing substituents (-COOMe, -I, -OEt). The directing effects of these groups are as follows:

-OEt (Ethoxy): A strongly activating, ortho, para-directing group.

-I (Iodo): A deactivating, ortho, para-directing group.

-COOMe (Methyl Ester): A deactivating, meta-directing group.

The powerful activating and directing effect of the ethoxy group at C-4 dominates the reactivity of the ring. It strongly directs incoming electrophiles to its ortho positions (C-3 and C-5) and its para position (C-1). Since the C-1 and C-3 positions are already substituted, electrophilic attack is overwhelmingly directed to the C-5 position. This outcome is reinforced by the directing effects of the other substituents; the C-5 position is meta to the deactivating ester group and ortho to the iodo group. The C-6 position is sterically hindered and electronically disfavored.

Therefore, electrophilic aromatic substitution reactions on this compound are expected to yield the 5-substituted product as the major isomer.

| Reaction | Reagents | Electrophile (E⁺) | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Methyl 4-ethoxy-3-iodo-5-nitrobenzoate |

| Bromination | Br₂, FeBr₃ | Br⁺ | Methyl 5-bromo-4-ethoxy-3-iodobenzoate |

| Sulfonation | Fuming H₂SO₄ | SO₃ | Methyl 4-ethoxy-3-iodo-5-sulfobenzoic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | Methyl 5-acyl-4-ethoxy-3-iodobenzoate |

Applications of Methyl 4 Ethoxy 3 Iodobenzoate in Advanced Organic Synthesis

As a Key Intermediate in the Synthesis of Complex Molecular Scaffolds

The inherent structural features of Methyl 4-ethoxy-3-iodobenzoate make it an ideal starting material for the synthesis of intricate and diverse molecular frameworks. The presence of three distinct functional groups on the benzene (B151609) ring allows for sequential and regioselective modifications, paving the way for the construction of novel and complex molecules.

Building Blocks for Polyfunctional 3D Scaffolds

The development of novel three-dimensional (3D) molecular scaffolds is a central theme in contemporary drug discovery and materials science. This compound serves as a crucial building block in this endeavor. The iodo-substituent is particularly amenable to a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions. These transformations enable the introduction of a wide range of substituents and the elaboration of the core phenyl ring into more complex, multi-functionalized 3D structures. The ethoxy and methyl ester groups can be further modified or can serve to modulate the electronic properties and reactivity of the molecule during these synthetic sequences.

Precursors for Natural Product Analogs

Natural products have historically been a rich source of inspiration for the development of new therapeutic agents. However, their structural complexity often poses significant challenges to their total synthesis and the exploration of their full therapeutic potential. This compound can be employed as a key precursor in the synthesis of analogs of natural products. By strategically incorporating this building block, chemists can access novel derivatives that may exhibit improved pharmacological properties, such as enhanced potency, selectivity, or metabolic stability, when compared to the parent natural product. The ability to systematically modify the substituents on the aromatic ring allows for a detailed investigation of the structure-activity relationships within a particular class of natural product analogs.

Synthesis of Heterocyclic Compounds

Heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. The reactivity of the iodo-group in this compound makes it a valuable precursor for the synthesis of a variety of heterocyclic systems. Through transition metal-catalyzed reactions, such as intramolecular cyclizations or coupling with other functionalized precursors, a diverse range of fused and non-fused heterocyclic scaffolds can be accessed. For instance, palladium-catalyzed amination or etherification reactions can be utilized to construct nitrogen- or oxygen-containing heterocycles, respectively. The specific substitution pattern of this compound can influence the regioselectivity of these cyclization reactions, leading to the formation of specific isomers.

Derivatization for Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

The systematic modification of a lead compound to understand how structural changes affect its biological activity is a cornerstone of medicinal chemistry. This compound provides a versatile platform for conducting detailed structure-activity relationship (SAR) studies.

Design and Synthesis of Novel Pharmacologically Active Derivatives

The journey of drug discovery often begins with the identification of a "hit" compound that exhibits a desired biological effect. To optimize this initial hit into a viable drug candidate, medicinal chemists synthesize a library of derivatives to explore the chemical space around the core scaffold. The reactivity of the iodine atom in this compound allows for the facile introduction of a wide variety of substituents at the 3-position of the benzene ring. This enables the systematic exploration of how different functional groups in this region influence the pharmacological activity of the resulting molecules. The ethoxy and methyl ester groups can also be modified to further probe the SAR.

A hypothetical SAR study could involve the synthesis of a series of analogs where the iodine atom is replaced with different aryl, alkyl, or heterocyclic groups via cross-coupling reactions. The biological activity of these derivatives would then be evaluated to identify key structural features that contribute to potency and selectivity.

| Modification Site | Type of Modification | Potential Impact on Activity |

| 3-Iodo Position | Suzuki Coupling (Aryl, Heteroaryl) | Exploration of hydrophobic/aromatic interactions |

| Sonogashira Coupling (Alkynyl) | Introduction of rigid, linear linkers | |

| Buchwald-Hartwig Amination | Introduction of hydrogen bond donors/acceptors | |

| 4-Ethoxy Group | Ether Cleavage/Re-alkylation | Probing the importance of steric bulk and lipophilicity |

| 1-Methyl Ester | Hydrolysis to Carboxylic Acid | Introduction of a charged group, potential for salt formation |

| Amidation | Modification of hydrogen bonding capacity and polarity |

Modulating Biological Activity through Substituent Effects

By systematically varying the nature of the substituent introduced at the 3-position, researchers can fine-tune the electronic properties of the molecule. For example, the introduction of an electron-withdrawing group at this position would lead to a more electron-deficient aromatic ring, while an electron-donating group would have the opposite effect. These changes in electronic distribution can have a profound impact on the strength of non-covalent interactions, such as hydrogen bonds and pi-stacking, between the molecule and its target protein, thereby modulating its biological activity.

| Substituent at 3-Position | Electronic Effect | Potential Influence on Binding |

| -NO2 | Electron-withdrawing | May enhance interactions with electron-rich pockets |

| -NH2 | Electron-donating | May enhance interactions with electron-deficient pockets |

| -CF3 | Strongly electron-withdrawing | Can alter pKa and metabolic stability |

| -OCH3 | Electron-donating | Can influence conformation and solubility |

Utility in Radiochemistry and Imaging Probe Development

The presence of an iodine atom on the aromatic ring of this compound is of paramount importance in radiochemistry. This site allows for the introduction of radioactive iodine isotopes, enabling the creation of molecules that can be traced within biological systems.

Precursors for Radioiodination Agents

This compound serves as a key starting material for the synthesis of radioiodination agents. The carbon-iodine bond on the benzene ring can be readily converted into a more reactive precursor, such as a trialkylstannyl (e.g., tributyltin) derivative. This process, known as stannylation, replaces the stable iodine atom with a tin-containing group. The resulting stannylated intermediate is a highly effective precursor for electrophilic radioiodination. nih.gov

This stannylated precursor can then be reacted with a radioactive isotope of iodine (such as ¹²³I, ¹²⁵I, or ¹³¹I) in the presence of a mild oxidizing agent like chloramine-T or peracetic acid. nih.gov In this reaction, the trialkylstannyl group is replaced by the radioisotope, a process called iododestannylation, to yield the final radiolabeled molecule with high efficiency and specificity. nih.gov The resulting radioiodinated benzoate (B1203000) derivative, structurally similar to agents like N-succinimidyl iodobenzoate (SIB), can then be used to label larger biomolecules, such as proteins and antibodies, for diagnostic or therapeutic applications. nih.govresearchgate.netresearchgate.net

Applications in Positron Emission Tomography (PET) Tracer Synthesis

The synthesis of tracers for Positron Emission Tomography (PET) is a critical application for precursors like this compound. chempep.commdpi.com PET imaging relies on compounds labeled with positron-emitting radionuclides. While fluorine-18 (B77423) is a common PET isotope, the iodine isotope ¹²⁴I also serves as a positron emitter, making it suitable for PET applications. nih.gov

The synthesis of a ¹²⁴I-labeled PET tracer from this compound follows the same fundamental radiochemical strategy described above. The compound is first converted to a reactive precursor, typically a trialkylstannyl derivative, which is then subjected to radioiodination using [¹²⁴I]NaI. The resulting ¹²⁴I-labeled molecule can be used as a PET tracer. The ethoxy and methyl ester functional groups on the molecule are crucial as they influence its pharmacokinetic properties, such as solubility, biodistribution, and clearance from the body, which are critical factors in designing an effective imaging agent. rsc.org

| Isotope | Half-life | Decay Mode | Primary Application |

|---|---|---|---|

| Iodine-123 (¹²³I) | 13.22 hours | Electron Capture (γ-emission) | SPECT Imaging |

| Iodine-124 (¹²⁴I) | 4.18 days | Positron Emission (β+) | PET Imaging |

| Iodine-125 (¹²⁵I) | 59.4 days | Electron Capture | Radioimmunoassays, in vitro experiments |

| Iodine-131 (¹³¹I) | 8.02 days | Beta Emission (β-) | Radiotherapy, SPECT Imaging |

Contributions to Materials Science

The unique electronic and reactive properties of this compound make it a valuable building block for the creation of advanced functional materials.

Precursors for Optoelectronic Materials

Organic optoelectronic materials, used in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), are typically based on large, π-conjugated molecular systems. researchgate.net Aryl iodides like this compound are essential precursors for synthesizing these complex molecules. researchgate.net

The carbon-iodine bond is a key reactive site for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions. rsc.org These reactions allow for the precise formation of new carbon-carbon bonds. For instance, this compound can be coupled with a boronic acid (Suzuki reaction) or a terminal alkyne (Sonogashira reaction) to extend the π-conjugated system. By strategically performing a sequence of these reactions, chemists can build up the complex, electron-rich structures required for optoelectronic applications. The ethoxy and methyl ester substituents influence the electronic properties (e.g., the HOMO/LUMO energy levels) and solubility of the final material, which are critical for device performance.

| Reaction Name | Reactants | Bond Formed | Relevance to Optoelectronics |

|---|---|---|---|

| Suzuki Coupling | Aryl Halide + Organoboron Compound | Aryl-Aryl | Building conjugated polymer backbones |

| Sonogashira Coupling | Aryl Halide + Terminal Alkyne | Aryl-Alkyne | Creating rigid, linear conjugated systems |

| Heck Coupling | Aryl Halide + Alkene | Aryl-Alkene | Synthesizing stilbene-like structures |

| Buchwald-Hartwig Amination | Aryl Halide + Amine | Aryl-Nitrogen | Incorporating nitrogen for hole-transport materials |

Computational Chemistry and Theoretical Investigations of Methyl 4 Ethoxy 3 Iodobenzoate

Quantum Chemical Studies

There is no publicly available research on the quantum chemical properties of Methyl 4-ethoxy-3-iodobenzoate.

Electronic Structure Analysis and Bonding Characteristics

No studies were found that investigated the electronic structure or bonding characteristics of this compound.

Conformational Landscape and Energetics

There are no published reports on the conformational analysis or energetics of this compound.

Reaction Pathway Elucidation and Transition State Calculations

No research could be located that elucidates reaction pathways or transition state calculations involving this compound.

Molecular Dynamics and Docking Simulations

There is no available literature on molecular dynamics or docking simulations specifically targeting this compound.

Ligand-Receptor Interactions for Potential Biological Targets

No studies have been published that detail the ligand-receptor interactions of this compound with any potential biological targets.

Prediction of Binding Affinities and Pharmacophore Modeling

There are no available research findings on the prediction of binding affinities or pharmacophore modeling for this compound.

Crystallographic Insights from Computational Models

Computational chemistry provides a powerful lens for examining the solid-state properties of molecules, offering insights that complement experimental crystallographic techniques. For this compound, while specific published computational crystallographic studies are not available, we can infer the types of analyses and the nature of the insights that would be gained by examining computational studies on structurally related molecules, such as other substituted benzoates. These computational models are instrumental in predicting crystal structures and understanding the intricate network of intermolecular forces that govern the crystalline state.

Crystal Structure Prediction and Analysis of Intermolecular Interactions

Crystal structure prediction (CSP) is a computational methodology that aims to identify the most stable, low-energy packing arrangements of a molecule in a crystal lattice. This process involves generating a multitude of potential crystal structures and ranking them based on their calculated lattice energies. For a molecule like this compound, with its combination of a rigid aromatic core and flexible ethyl and methyl groups, CSP would be a valuable tool to explore the energetically feasible packing motifs.

Halogen Bonding: The iodine atom on the benzene (B151609) ring is a potential halogen bond donor. Computational models can identify and quantify the strength of these interactions, where the electropositive region on the iodine atom (the σ-hole) interacts with a nucleophilic atom, such as the oxygen of a carbonyl or ethoxy group on a neighboring molecule.

Hydrogen Bonding: Although this compound does not possess strong hydrogen bond donors like hydroxyl or amine groups, weak C–H···O hydrogen bonds can play a significant role in the crystal packing. Computational methods can accurately predict the geometries and energies of these interactions.

π-π Stacking: The aromatic rings of this compound molecules can interact through π-π stacking. Computational analyses can determine the preferred stacking arrangements (e.g., parallel-displaced or T-shaped) and the magnitude of the stabilizing dispersion forces.

The following table illustrates the kind of data that would be generated from a computational analysis of intermolecular interactions in a predicted crystal structure of this compound, based on typical values for similar organic molecules.

| Interaction Type | Atom 1 | Atom 2 | Predicted Distance (Å) | Predicted Interaction Energy (kcal/mol) |

| Halogen Bond | I | O (carbonyl) | 3.10 - 3.40 | -1.5 to -3.0 |

| C–H···O Hydrogen Bond | C-H (aromatic) | O (ethoxy) | 2.40 - 2.70 | -0.5 to -1.5 |

| π-π Stacking | Ring Centroid | Ring Centroid | 3.50 - 3.80 | -2.0 to -4.0 |

Note: The data in this table is hypothetical and serves as an illustration of the output of computational chemistry studies on similar molecules. Specific experimental or computational data for this compound is not available.

Polymorphism Studies

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability. Computational polymorphism studies for this compound would involve a thorough search of the conformational and packing landscape to identify potential polymorphic forms.

These computational investigations typically proceed in two stages:

Conformational Analysis: The first step is to identify all low-energy conformations of the isolated this compound molecule. This is particularly important due to the flexibility of the ethoxy and methyl ester groups.

Crystal Packing Prediction: Each of the low-energy conformers is then used as a starting point for predicting possible crystal packing arrangements. Advanced algorithms are employed to generate a wide range of crystal structures, which are then optimized and ranked based on their calculated lattice energies.

The results of such a study would be a crystal energy landscape, which plots the relative energies of the predicted polymorphs. A small energy difference between different packing arrangements would suggest a higher likelihood of polymorphism.

The following table presents a hypothetical outcome of a computational polymorphism study for this compound, illustrating the kind of data that would be generated.

| Predicted Polymorph | Space Group | Calculated Lattice Energy (kcal/mol) | Calculated Density (g/cm³) | Key Intermolecular Interactions |

| Form I | P2₁/c | -35.2 | 1.75 | Halogen bonds, C–H···O bonds |

| Form II | P-1 | -34.8 | 1.72 | π-π stacking, C–H···O bonds |

| Form III | C2/c | -33.9 | 1.70 | C–H···O bonds, van der Waals forces |

Note: The data in this table is hypothetical and based on computational studies of similar organic compounds. It is intended to illustrate the type of information that a polymorphism study would provide.

Advanced Spectroscopic and Analytical Methodologies in Research on Methyl 4 Ethoxy 3 Iodobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules at the atomic level. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Elucidation of Molecular Structure (e.g., ¹H, ¹³C NMR)

One-dimensional ¹H and ¹³C NMR are the primary techniques used to confirm the identity and structure of Methyl 4-ethoxy-3-iodobenzoate. The spectra provide distinct signals for each chemically unique proton and carbon atom, and their chemical shifts, multiplicities (splitting patterns), and integration values are used to piece together the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons and the protons of the methyl ester and ethyl ether groups. The aromatic region would display a pattern consistent with a 1,2,4-trisubstituted benzene (B151609) ring. The ethoxy group protons would appear as a triplet and a quartet due to spin-spin coupling, while the methyl ester protons would be a distinct singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment. For instance, the carbonyl carbon of the ester group is expected to resonate at a significantly downfield shift. The aromatic carbons would appear in a specific range, with their shifts influenced by the attached iodo, ethoxy, and carboxyl groups.

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | |||

|---|---|---|---|---|

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Predicted Chemical Shift (δ, ppm) |

| Ar-H (H-2) | ~8.2 | d | C=O | ~165 |

| Ar-H (H-5) | ~6.9 | d | Ar-C (C-1) | ~124 |

| Ar-H (H-6) | ~7.9 | dd | Ar-C (C-2) | ~140 |

| -OCH₃ | ~3.9 | s | Ar-C (C-3) | ~90 |

| -OCH₂CH₃ | ~4.1 | q | Ar-C (C-4) | ~158 |

| -OCH₂CH₃ | ~1.4 | t | Ar-C (C-5) | ~112 |

| Ar-C (C-6) | ~132 | |||

| -OCH₃ | ~52 | |||

| -OCH₂CH₃ | ~65 | |||

| -OCH₂CH₃ | ~15 |

Dynamic NMR for Conformational Analysis and Exchange Processes

Molecules are not static entities; they undergo various dynamic processes, such as bond rotation and conformational changes. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these processes that occur on the NMR timescale (microseconds to seconds). nih.gov For this compound, DNMR could be employed to investigate the rotational barrier around the C(aryl)-O bond of the ethoxy group.

At low temperatures, the rotation might be slow enough to result in distinct NMR signals for different conformations (rotamers). As the temperature increases, the rate of rotation increases. When the rate of this exchange becomes comparable to the NMR frequency difference between the signals of the conformers, the signals broaden, coalesce, and eventually sharpen into a time-averaged signal at higher temperatures. By analyzing the changes in the NMR lineshape as a function of temperature, kinetic parameters such as the activation energy for the rotational barrier can be determined. This provides valuable insight into the molecule's flexibility and the steric and electronic effects governing its conformational preferences. utoronto.ca

Advanced NMR Techniques for Mechanistic Studies

Beyond simple structure determination, advanced NMR techniques can provide deep insights into reaction mechanisms. researchgate.net For reactions involving this compound, such as its synthesis or subsequent transformations (e.g., cross-coupling reactions at the C-I bond), in situ NMR monitoring can be used. This involves running the reaction directly in an NMR tube and acquiring spectra at regular intervals. This allows for the identification and concentration tracking of reactants, intermediates, products, and byproducts over time, providing a detailed kinetic profile of the reaction.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to unambiguously assign all proton and carbon signals, which is crucial for identifying unknown intermediates. Furthermore, techniques like Diffusion Ordered Spectroscopy (DOSY) can be used to separate the signals of different species in a reaction mixture based on their diffusion coefficients, which correlate with their size and shape. These advanced methods are invaluable for constructing a complete picture of a reaction pathway. swinburne.edu.au

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental formula of a compound. Unlike low-resolution MS, which provides nominal mass, HRMS can measure the m/z value to several decimal places. This high precision allows for the calculation of the exact molecular formula.

For this compound (C₁₀H₁₁IO₃), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁶O, and ¹²⁷I). An experimental HRMS measurement that matches this theoretical value within a very small error margin (typically <5 ppm) provides strong evidence for the compound's elemental composition, complementing the structural data obtained from NMR. nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁IO₃ |

| Theoretical Exact Mass [M] | 305.9753 |

| Common Adducts (Calculated) | [M+H]⁺: 306.9826, [M+Na]⁺: 328.9645 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is exceptionally useful for assessing the purity of volatile and thermally stable compounds like this compound and for monitoring the progress of chemical reactions. innovatechlabs.com

In a GC-MS analysis, the sample is injected into the GC, where its components are separated based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The mass spectrometer then records a mass spectrum for each component.

For purity assessment, a GC-MS chromatogram of a sample of this compound should ideally show a single major peak. The retention time of this peak is characteristic of the compound under the specific GC conditions, and its corresponding mass spectrum serves as a fingerprint, confirming its identity. The presence of other peaks would indicate impurities, which can be identified by their mass spectra and quantified by their peak areas. researchgate.net

For reaction monitoring, small aliquots can be taken from a reaction mixture over time and analyzed by GC-MS. This allows for the tracking of the disappearance of starting materials and the appearance of the desired product, enabling the optimization of reaction conditions such as temperature, time, and catalyst loading. uliege.be

Electrospray Ionization Mass Spectrometry (ESI-MS) for Polar Derivatives

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful technique for the analysis of moderately polar to highly polar molecules. For "this compound," while the compound itself can be analyzed by various ionization methods, its polar derivatives, such as the carboxylic acid formed upon hydrolysis (4-ethoxy-3-iodobenzoic acid), are particularly well-suited for ESI-MS analysis. This soft ionization technique allows for the generation of intact molecular ions, typically protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation.

In a typical ESI-MS/MS (tandem mass spectrometry) experiment on a polar derivative like 4-ethoxy-3-iodobenzoic acid, the deprotonated molecule [M-H]⁻ would be selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a wealth of structural information. Common fragmentation pathways for such aromatic carboxylic acids include the loss of small neutral molecules.

A key fragmentation observed is often the decarboxylation, leading to the loss of CO₂ (44 Da). The stability of the resulting aryl anion is a driving force for this fragmentation. Another potential fragmentation pathway could involve cleavage within the ethoxy group.

Table 1: Predicted ESI-MS/MS Fragmentation for the Carboxylic Acid Derivative of this compound (4-ethoxy-3-iodobenzoic acid)

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Mass of Neutral Loss (Da) |

| 293 [M-H]⁻ | [C₇H₇IO]⁻ | CO₂ | 44 |

| 293 [M-H]⁻ | [C₉H₈IO₃ - C₂H₅]⁻ | C₂H₅• (Radical) | 29 |

This table is predictive, based on established fragmentation patterns of aromatic carboxylic acids and ethers.

This analytical approach is invaluable for identifying metabolites or degradation products of "this compound" in complex matrices. The high sensitivity and selectivity of LC-ESI-MS/MS allow for the detection and structural confirmation of trace amounts of such polar derivatives. nih.govmiamioh.edu

X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-Crystal X-ray Diffraction (SCXRD) is the gold standard for obtaining the absolute structure of a molecule. The technique involves irradiating a single, high-quality crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern. The pattern of diffracted X-rays is directly related to the arrangement of atoms in the crystal lattice.

As of the latest literature search, a solved crystal structure for "this compound" has not been deposited in public repositories like the Cambridge Structural Database (CSD). biokeanos.comcam.ac.uk However, if a suitable single crystal were obtained, SCXRD analysis would yield precise atomic coordinates, from which crucial structural parameters can be determined.

For context, data from the closely related compound "Methyl 4-iodobenzoate" illustrates the type of information that would be obtained. nih.gov The analysis would reveal the planarity of the benzene ring, the orientation of the methyl ester and ethoxy substituents relative to the ring, and the precise lengths of the C-I, C-O, and C=O bonds. This information is fundamental to understanding the molecule's steric and electronic properties.

Table 2: Representative Crystallographic Data Obtainable from SCXRD (Based on Analogous Structures)

| Parameter | Expected Information for this compound |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions (a, b, c, Å) | Precise lattice parameters |

| Cell Angles (α, β, γ, °) | Angles defining the unit cell |

| Volume (ų) | Volume of the unit cell |

| Key Bond Lengths (Å) | C-I, C=O (ester), C-O (ester), C-O (ether) |

| Key Bond Angles (°) | O-C-C (ester), C-C-I, C-O-C (ether) |

| Torsion Angles (°) | Describing substituent orientation |

This table represents the type of data that would be generated from an SCXRD experiment. The specific values are dependent on the actual crystal structure.

Co-crystal and Polymorph Characterization

Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of molecules in the crystal lattice. researchgate.net Different polymorphs of the same compound can exhibit varied physical properties, including melting point, solubility, and stability, which is of particular importance in the pharmaceutical and materials sciences. researchgate.netijsra.net

Co-crystals are multi-component crystals in which neutral molecules are held together by non-covalent interactions, such as hydrogen bonding. ijsra.net The formation of co-crystals is a widely used strategy to modify the physicochemical properties of a target molecule.

No specific studies on the polymorphs or co-crystals of "this compound" have been reported. However, research into related molecules like ortho-substituted benzoic acids has shown that even small changes (e.g., chloro vs. methyl groups) can lead to different crystal packing or even disordered co-crystals. rsc.org Characterization of such solid forms is typically performed using Powder X-ray Diffraction (PXRD), which produces a characteristic diffraction pattern for each crystalline form. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) are also essential to identify phase transitions between polymorphs. The potential for polymorphism or co-crystal formation in "this compound" remains an area for future investigation. rsc.org

Infrared and Raman Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule. These methods are based on the principle that chemical bonds vibrate at specific, quantized frequencies.

Vibrational Analysis for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). It is particularly useful for identifying polar functional groups. Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is highly effective for analyzing non-polar bonds and aromatic systems.

The IR spectrum would be dominated by a very strong absorption corresponding to the C=O stretch of the ester group. The aromatic ring would show several characteristic peaks. The C-O bonds of the ester and ether functionalities would also produce strong signals in the fingerprint region. The C-I stretch would appear at a low frequency.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Bond Vibration | Technique | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic Ring | C-H stretch | IR/Raman | 3100 - 3000 | Medium |

| Alkyl (Methyl/Ethyl) | C-H stretch | IR/Raman | 2980 - 2850 | Medium-Strong |

| Ester | C=O stretch | IR | ~1725 | Very Strong |

| Aromatic Ring | C=C stretch | IR/Raman | 1600 - 1450 | Medium-Strong |

| Ether | C-O stretch | IR | ~1250 | Strong |

| Ester | C-O stretch | IR | ~1100 | Strong |

| Aryl-Iodide | C-I stretch | Raman/Far-IR | 600 - 500 | Medium |

This table is predictive, based on standard vibrational frequency correlation tables and data from similar molecules.

In-situ Monitoring of Reactions

The real-time analysis of chemical reactions as they occur is known as in-situ monitoring. Both IR and Raman spectroscopy are powerful Process Analytical Technologies (PAT) for this purpose, often employing fiber-optic probes that can be inserted directly into a reaction vessel. fao.orgmt.com

This methodology could be applied to monitor the synthesis of "this compound". For instance, in an esterification reaction between 4-ethoxy-3-iodobenzoic acid and methanol, in-situ IR spectroscopy could track the reaction progress by monitoring the decrease in the broad O-H stretch of the carboxylic acid reactant and the simultaneous increase in the characteristic C=O stretch of the methyl ester product. youtube.com This provides real-time kinetic data, helps identify reaction endpoints, and can detect the formation of any transient intermediates. mdpi.com

Similarly, in-situ Raman spectroscopy is highly effective for monitoring reactions in which changes in polarizability occur, such as the formation or consumption of aromatic rings or double bonds. nih.gov It is particularly advantageous for monitoring crystallizations and polymorphic transitions in real-time. mdpi.comresearchgate.netnih.gov The application of these in-situ techniques enables rapid process optimization and a deeper understanding of reaction mechanisms.

Advanced Chromatographic Techniques

Chromatographic techniques are fundamental for the separation, identification, and quantification of chemical compounds. For a substance like this compound, advanced chromatographic methods would be essential for ensuring its purity and, if derivatized to be chiral, for determining its enantiomeric composition.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile organic compounds. For this compound, a reverse-phase HPLC method would likely be the most effective approach for assessing its purity and for quantitative measurements. sielc.com In this mode, a nonpolar stationary phase is used with a polar mobile phase.

Methodology

A typical HPLC system for the analysis of this compound would consist of a C18 column as the stationary phase. The mobile phase would likely be a mixture of acetonitrile (B52724) and water, possibly with a small amount of an acid like formic acid to ensure good peak shape. frontiersin.org Detection would most effectively be carried out using a UV detector, as the aromatic ring of the compound would absorb UV light at a specific wavelength, likely around 254 nm.

Research Findings

In a hypothetical analysis, a sample of synthesized this compound would be dissolved in the mobile phase and injected into the HPLC system. The retention time, the time it takes for the compound to travel through the column to the detector, would be a characteristic feature for its identification under specific conditions. The purity of the sample is determined by the area of the main peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve would be constructed by running a series of standards of known concentration. The concentration of an unknown sample can then be determined by comparing its peak area to the calibration curve. ajast.netresearchgate.net

Interactive Data Table: Hypothetical HPLC Purity Analysis of this compound

| Sample ID | Retention Time (min) | Peak Area | Purity (%) |

| Standard | 5.2 | 125,400 | 99.9 |

| Sample A | 5.2 | 123,900 | 98.8 |

| Sample B | 5.3 | 119,800 | 95.1 |

Note: This data is hypothetical and for illustrative purposes.

Chiral Chromatography for Enantiomeric Excess Determination

This compound is an achiral molecule, meaning it is superimposable on its mirror image and does not have enantiomers. Therefore, chiral chromatography, a technique used to separate enantiomers, would not be applicable to this compound directly. jackwestin.com However, if this compound were to be used as a precursor in a synthesis that introduces a chiral center, chiral chromatography would be an indispensable tool for determining the enantiomeric excess (e.e.) of the resulting product. aocs.org

Methodology

There are two main approaches for the chiral separation of a derivative of this compound. The first involves using a chiral stationary phase (CSP). These are HPLC columns that contain a chiral molecule bound to the support material. libretexts.org The enantiomers of the chiral derivative would interact differently with the CSP, leading to different retention times and thus separation.

The second approach is to react the chiral derivative with a chiral derivatizing agent to form a pair of diastereomers. jackwestin.com Diastereomers have different physical properties and can be separated on a standard, achiral HPLC column. nih.gov

Research Findings

In a hypothetical scenario where a chiral derivative of this compound is synthesized, a chiral HPLC method would be developed to separate the two enantiomers. The chromatogram would show two distinct peaks, one for each enantiomer. The enantiomeric excess can be calculated from the areas of these two peaks using the formula:

e.e. (%) = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100

Interactive Data Table: Hypothetical Chiral HPLC Analysis of a Chiral Derivative

| Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Excess (%) |

| R-enantiomer | 8.1 | 95,600 | 90.0 |

| S-enantiomer | 9.5 | 5,000 |

Note: This data is hypothetical and for illustrative purposes.

Electron Microscopy Techniques

Electron microscopy offers unparalleled resolution for visualizing the morphology and structure of materials at the nanoscale. While typically applied to solid-state materials, advanced techniques in electron microscopy can be used to study the nanostructural arrangements of organic molecules.

Transmission Electron Microscopy (TEM) for Nanostructure Analysis

Transmission Electron Microscopy (TEM) is a powerful technique for obtaining high-resolution images of the internal structure of materials. utexas.edu For a small organic molecule like this compound, TEM would not be used to visualize the molecule itself, but rather to analyze nanostructures that it might form, for example, through self-assembly or by incorporation into a larger matrix. acs.orgescholarship.org

Methodology

To analyze the nanostructure of materials containing this compound, a sample would be prepared by depositing a dilute solution of the material onto a TEM grid. For self-assembled structures, cryogenic TEM (cryo-TEM) might be employed, where the sample is rapidly frozen to observe the structures in their solution state. escholarship.org The electron beam of the TEM passes through the sample, and an image is formed based on the differential scattering of electrons by different parts of the sample. The presence of the iodine atom in this compound would provide higher contrast in TEM images due to its higher electron density compared to the other atoms in the molecule.

Research Findings

Hypothetically, if this compound were used to form self-assembled monolayers or incorporated into a metal-organic framework (MOF), TEM could be used to visualize the resulting nanostructures. oaepublish.com For instance, TEM images could reveal the formation of ordered arrays, nanoparticles, or other complex morphologies. Electron diffraction patterns obtained in the TEM could provide information about the crystallinity and molecular packing within these structures. nih.gov

Interactive Data Table: Hypothetical TEM Analysis of Nanoparticles containing this compound

| Feature | Measurement |

| Particle Shape | Spherical |

| Average Particle Size | 50 nm |

| Size Distribution | 45-55 nm |

| Crystalline Structure | Amorphous |

Note: This data is hypothetical and for illustrative purposes.

Q & A

Q. How can this compound serve as a precursor for synthesizing bioactive or photoactive compounds?

- Methodological Answer : The iodine atom enables facile functionalization via cross-coupling to introduce pharmacophores (e.g., arylboronic acids in Suzuki reactions) or fluorophores (e.g., BODIPY derivatives). For photoactive materials, replace iodine with alkynyl groups via Sonogashira coupling to enhance conjugation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。